![molecular formula C17H13NO4 B2778183 1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 166096-57-7](/img/structure/B2778183.png)
1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid (DIPICA) is a synthetic compound that has been studied for its potential applications in various areas of scientific research. DIPICA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Heparanase Inhibition and Anti-angiogenic Effects
A novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids has been identified as potent inhibitors of heparanase, an endo-beta-glucuronidase implicated in tumor metastasis and angiogenesis. Compounds within this class, such as 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, demonstrated significant heparanase inhibitory activity and selectivity, along with anti-angiogenic effects, positioning them as potential therapeutic agents for cancer treatment (Courtney et al., 2004).
Integrin Antagonism
The compound has also been explored for its role in the synthesis of integrin antagonists, crucial for disrupting cellular adhesion processes that are fundamental in cancer progression and metastasis. Through specific synthetic pathways, derivatives of 1,3-dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid have been utilized to develop integrin antagonists, highlighting the compound's versatility in therapeutic agent development (Deng, Shen, & Zhong, 2003).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound have been synthesized and characterized, demonstrating unique crystal structures and packing effects. Such studies provide insights into the molecular interactions and stability of dicarboxylic acids, which are essential for designing more effective pharmaceuticals and materials (Barooah, Singh, & Baruah, 2008).
Organotin(IV) Carboxylates Synthesis
The compound serves as a precursor in the synthesis of organotin(IV) carboxylates, which are notable for their diverse applications in catalysis, organic synthesis, and as antitumor agents. The ability to form complex structures with tin atoms opens up new pathways for creating materials with specific functions and activities (Xiao et al., 2013).
Antitumor Agent Development
Furthermore, the compound has been instrumental in the development of novel antitumor agents, exemplified by the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid (3-dimethylaminopropyl)amide. This synthesis approach, utilizing 1,3-disubstituted cyclic alkenyl ether frameworks, showcases the compound's potential in generating new therapeutic molecules (Mondal, Nogami, Asao, & Yamamoto, 2003).
Safety and Hazards
properties
IUPAC Name |
1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15-13-7-6-12(17(21)22)10-14(13)16(20)18(15)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDZUDIRGRAYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197404 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Dioxo-2-phenethyl-2,3-dihydro-1H-isoindole-5-carboxylic acid |
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